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Compound of Interest

Compound Name: c215

Cat. No.: B1663142

A Note on Compound Identification: The information provided herein pertains to the selective
Angiotensin Il Type 2 Receptor (AT2R) agonist commonly referred to as Compound 21 (C21),
also known as buloxibutid (CAS Number: 477775-14-7)[1][2][3]. It is important to distinguish
this compound from other molecules that may be designated with similar names in the
literature.

This technical support guide is designed for researchers, scientists, and drug development
professionals to provide troubleshooting advice and frequently asked questions (FAQS)
regarding the delivery of the AT2R agonist C21 in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and
administration of C21 in preclinical research.
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Question

Answer

My C21 is not dissolving. What solvent should |

use?

C21 is known to be poorly soluble in aqueous
solutions but is soluble in dimethyl sulfoxide
(DMSO)[1][4]. For in vivo studies, a common
approach is to first dissolve C21 in a minimal
amount of DMSO and then dilute it with a
suitable vehicle such as saline, corn oil, or a
cyclodextrin solution[4][5]. A product data sheet
suggests a solubility of = 2.08 mg/mL in a 10%
DMSO and 90% corn oil mixture, or in 10%
DMSO and 90% (20% SBE-B-CD in saline)[4].
Always prepare fresh solutions and do not store

agueous solutions for more than a day.

I'm observing precipitation of C21 after diluting
the DMSO stock with my aqueous vehicle. How

can | prevent this?

This is a common issue with poorly soluble
compounds. To mitigate precipitation: - Ensure
the initial DMSO stock concentration is not too
high. - Add the DMSO stock to the agueous
vehicle slowly while vortexing or sonicating. -
Consider using co-solvents or solubilizing
agents in your final formulation. Vehicles
containing polyethylene glycol (PEG),
carboxymethyl cellulose (CMC), or cyclodextrins
can improve the solubility and stability of
hydrophobic compounds[5]. For example, a
formulation of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% saline is a standard option
for increasing the solubility of poorly soluble

compounds for in vivo administration.

| am seeing signs of toxicity or irritation in my
animals after injection. What could be the

cause?

Toxicity or irritation can stem from the
compound itself or the vehicle. - Vehicle Toxicity:
High concentrations of DMSO can be toxic to
animals|[5]. It is recommended to keep the final
DMSO concentration in the administered
formulation as low as possible, ideally below
10% and preferably even lower for sensitive

applications. Always include a vehicle-only
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control group in your experiments to assess the
effects of the formulation itself. - Compound
Toxicity: While C21 is generally well-tolerated at
therapeutic doses, high concentrations may lead
to off-target effects or toxicity. It's crucial to
perform dose-response studies to determine the
optimal therapeutic window in your specific

animal model and disease state.

The oral bioavailability of my C21 formulation is

low and variable. How can | improve it?

C21 has an estimated oral bioavailability of 20-
30% in rats[6]. To improve oral absorption: -
Formulation Strategies: Consider using self-
emulsifying drug delivery systems (SEDDS) or
lipid-based formulations, which can enhance the
absorption of lipophilic drugs[7]. Nanocrystal
formulations can also improve the dissolution
rate and bioavailability of poorly soluble
compounds[8]. - Food Effect: The presence of
food, particularly high-fat diets, can sometimes
enhance the absorption of lipophilic compounds.
However, this can also introduce variability, so

it's important to standardize feeding protocols.

I'm not observing the expected therapeutic

effect in my animal model. What should | check?

Several factors could contribute to a lack of
efficacy: - Dose and Route: Ensure you are
using an appropriate dose and route of
administration for your specific model. Published
studies have used a range of doses from 0.03
mg/kg to 20 mg/kg depending on the route and
indication[5][9][10]. - Formulation and Stability:
Confirm that your C21 formulation is stable and
that the compound has not precipitated out of
solution before or after administration. -
Pharmacokinetics: The half-life of C21 in rats is
approximately 4 hours[6]. The dosing frequency
should be adjusted accordingly to maintain
therapeutic concentrations. For continuous
exposure, consider using osmotic minipumps for

subcutaneous infusion[11]. - Target
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Engagement: Verify the expression and
accessibility of the AT2R in your target tissue

and animal model.

Frequently Asked Questions (FAQs)
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Question Answer

C21 (Buloxibutid) has the following properties: -
Molecular Formula: C23H29N304S2[1] -
What are the physicochemical properties of Molecular Weight: 475.6 g/mol [1][12] - CAS
c21? Number: 477775-14-7[1][12] - Appearance: A
solid[1] - Solubility: Soluble in DMSO, poorly

soluble in water[1][4].

C21 has been successfully administered via
several routes in preclinical studies: -
Intraperitoneal (IP) injection: A common route for
systemic administration in rodents. Doses are
typically in the range of 0.03 mg/kg[9][13]. - Oral
gavage (PO): C21 is orally bioavailable[6][14].
Doses for oral administration are generally
higher than for parenteral routes to account for
incomplete absorption, for instance, 0.12

What are the recommended routes of mo/kgiday has b-eejn U_SEd in rats{10]. - o

administration for C21 in animal models? Intravenous (1V) injection: Used for achieving
rapid and complete systemic exposure. An
acute IV injection of 0.25 mg/kg has been used
in mice[15]. - Subcutaneous (SC) infusion:
Osmotic minipumps can be used for continuous
delivery, which can be beneficial given the
compound's relatively short half-life[11]. A dose
of 100 ng/kg/min has been used in mice[11]. -
Intracerebroventricular (ICV) infusion: For direct
administration to the central nervous system,

bypassing the blood-brain barrier[16].

Dosages vary depending on the animal model,
route of administration, and therapeutic
What are typical dosages for C21 in rats and indication. It is always recommended to perform
mice? a dose-finding study. See the "Quantitative
Data" section for a summary of reported

dosages.
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A general procedure for preparing a formulation
for parenteral injection is as follows: 1. Calculate
the total amount of C21 needed for your study.
2. Prepare a stock solution of C21 in 100%
DMSO. For example, a 10 mg/mL stock
solution. 3. For the final formulation, slowly add
) ] the DMSO stock solution to your vehicle (e.qg.,
How should | prepare a C21 formulation for in ] ) ) ) )
] saline, corn oil, or a cyclodextrin solution) while
Vivo use? i ] ] i
vortexing to achieve the desired final
concentration of C21 and a low percentage of
DMSO. 4. Visually inspect the final solution for
any precipitation. If necessary, gentle warming
or sonication may help, but stability should be
confirmed. Always prepare fresh formulations on

the day of use.

C21 is a highly selective agonist for the AT2R,
with a much lower affinity for the AT1R (Ki
values of 0.4 nM for AT2R and >10 uM for
AT1R)[1][17]. However, as with any

Are there known off-target effects of C21? _ .
pharmacological agent, the potential for off-
target effects at high concentrations cannot be
entirely ruled out. It is crucial to use the lowest

effective dose to minimize this risk.

Data Presentation: Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters for C21
from various preclinical studies.

Table 1: Reported C21 Dosages in Animal Models
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. Route of Therapeutic

Animal Model o . Dosage Reference
Administration Area

Rat Intracerebroventr
] 5, 10, or 50

(Spontaneously icular (ICV) ) Stroke [16]

) ) ng/kg/min

Hypertensive) Infusion

Rat _
Intraperitoneal )

(Spontaneously (IP) 0.05 mg/kg Hypertension [1]

Hypertensive)
Intraperitoneal

Rat 0.03 mg/kg Stroke 9]
(IP)
Oral (in drinking Stroke in diabetic

Rat 0.12 mg/kg/day [18]
water) model

2 or 20 mg/kg Pulmonary
Rat Oral Gavage ] ) ] [5]
(twice daily) Hypertension

Mouse Intravenous (1V) 0.25 mg/kg Insulin Signaling [15][19]
Intraperitoneal Traumatic Brain

Mouse 0.03 mg/kg ] [13]
(IP) Injury
Subcutaneous
(SC) Infusion _ _

Mouse (ApoE-/-) ) 100 ng/kg/min Atherosclerosis [11]
(osmotic
minipump)

Table 2: lllustrative Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Small
Molecule (for C21)

Disclaimer: The following table contains representative data for a generic, poorly soluble small
molecule and should be used for illustrative purposes only. Actual pharmacokinetic parameters
for C21 may vary and should be determined experimentally.

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3994132/
https://www.caymanchem.com/product/33758/at2-agonist-c21
https://pmc.ncbi.nlm.nih.gov/articles/PMC7472595/
https://pubmed.ncbi.nlm.nih.gov/33572986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10139154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10706736/
https://www.mdpi.com/1422-0067/24/23/16839
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Parameter Oral Administration (Rat) IV Administration (Rat)
Dose 1 mg/kg 0.1 mg/kg

Cmax (ng/mL) 50+ 15 200 £ 50

Tmax (h) 20+05 0.1+0.05

AUC (0-t) (ng*h/mL) 250 + 70 100 + 20

Half-life (t¥%) (h) ~4 ~4

Bioavailability (%) ~25% 100%

Experimental Protocols
Protocol 1: Preparation of C21 Formulation for
Intraperitoneal (IP) Injection

Materials:

C21 powder

Sterile DMSO

Sterile 0.9% saline

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

o Calculate the required amount of C21: Based on the desired dose (e.g., 0.03 mg/kg), the
average weight of the animals, and the injection volume (e.g., 5 mL/kg), calculate the final
concentration of C21 needed in the injection solution.

o Prepare a stock solution: Weigh the required amount of C21 and dissolve it in a minimal
volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the
powder is completely dissolved by vortexing.
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e Prepare the final formulation: In a sterile tube, add the required volume of sterile 0.9% saline.

 Dilute the stock solution: While vortexing the saline, slowly add the calculated volume of the
C21/DMSO stock solution to the saline to achieve the final desired concentration. This
gradual addition helps prevent precipitation.

¢ Final DMSO concentration: Ensure the final concentration of DMSO in the formulation is
below 10%.

o Administer immediately: Use the freshly prepared solution for IP injection.

Protocol 2: Administration of C21 via Oral Gavage in
Mice

Materials:
o C21 formulation (prepared as described above, or in a suitable oral vehicle like corn oil)

» Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for
mice)

e Syringe (e.g., 1 mL)
Procedure:

o Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the
head and body.

o Measure Gavage Needle Length: Measure the distance from the corner of the mouse's
mouth to the last rib to ensure the needle will reach the stomach without causing perforation.

» Positioning: Hold the mouse in a vertical position to straighten the esophagus.

» Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap
between the incisors and molars) and advance it along the roof of the mouth towards the
esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if
resistance is met.
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o Compound Administration: Once the needle is in the stomach, slowly administer the C21
formulation. The typical gavage volume for a mouse is 5-10 mL/Kkg.

o Withdrawal: After administration, gently and slowly withdraw the gavage needle.

e Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as
difficulty breathing.

Mandatory Visualizations
AT2 Receptor Signaling Pathway
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Caption: AT2 Receptor signaling cascade initiated by agonists like C21.
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Experimental Workflow: C21 Formulation and In Vivo

Administration

M @ Start: C21 Powder

A4

1. Weigh C21 Powder

A4

2. Dissolve in 100% DMSO 3. Prepare Vehicle
(Stock Solution) (e.g., Saline + Co-solvents)

\ \

(
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(Slow addition with vortexing)
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5. Administer to Animal Model - Adjust DMSO %
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\

End: Data Analysis
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Caption: Workflow for C21 formulation and in vivo administration.

Troubleshooting Logic for Poor In Vivo Efficacy
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Caption: Troubleshooting logic for addressing poor in vivo efficacy of C21.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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